![molecular formula C17H20N2O2 B2920306 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide CAS No. 902638-44-2](/img/structure/B2920306.png)

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature. This ion-associate reaction results in the formation of the complex .

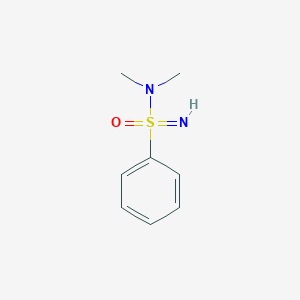

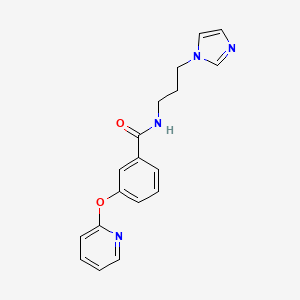

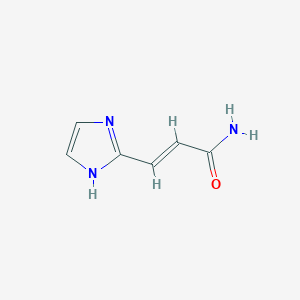

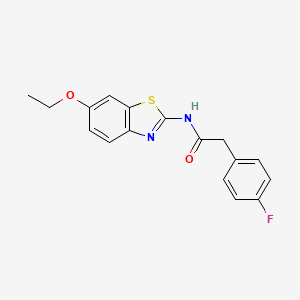

Molecular Structure Analysis

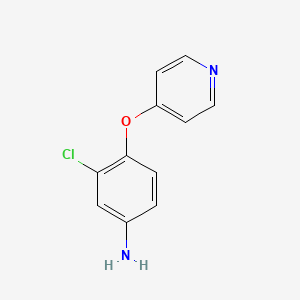

The molecular structure of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide consists of a benzene ring with an attached amino group and an ethyl group. The compound’s linear structure formula is not available, but you can find its 2D and 3D representations here .

Physical and Chemical Properties Analysis

Scientific Research Applications

Anticonvulsant Activity :

- Compound 2, which includes 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrates effective anticonvulsant properties in various animal models. For example, it antagonizes maximal electroshock-induced seizures in mice with an ED50 of 1.7 mg/kg (Robertson et al., 1987).

- Similar compounds like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide have been synthesized and shown superior effectiveness to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).

- ADD 75073, another derivative, has been found to be a potent anticonvulsant in the maximal electroshock seizure model and effective in nontoxic doses in both mice and rats (Clark, 1988).

Pharmacological Activity :

- Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit various biological activities including antiradical and anti-inflammatory properties. For instance, one such compound demonstrated greater antiradical activity than the reference drug trolox (Zykova et al., 2016).

Electron Transport in Molecular Devices :

- Molecules containing a nitroamine redox center, like 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, have been used in electronic devices showing negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in nanoelectronics (Chen et al., 1999).

PPARgamma Agonists for Diabetes Treatment :

- Benzamide derivatives like 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylph enyl)amino)propionic acid have shown antidiabetic activity in rodent models of type 2 diabetes, acting as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists (Cobb et al., 1998).

Investigation of Polymorphs in Pharmaceutical Compounds :

- Mefenamic acid (2-[(2,3-(dimethylphenyl)amino] benzoic acid) has been studied for its polymorphs, which are crucial for understanding the stability and efficacy of pharmaceutical compounds (Cunha et al., 2014).

Properties

IUPAC Name |

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-7-8-14(11-13(12)2)21-10-9-19-17(20)15-5-3-4-6-16(15)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUUZNYJMRKOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2920224.png)

![5-(4-ethoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2920228.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2920235.png)

![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2920239.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)

![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)